2-(7H-purin-6-ylamino)butan-1-ol
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Overview
Description
2-(7H-purin-6-ylamino)butan-1-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-purin-6-ylamino)butan-1-ol typically involves the reaction of a purine derivative with a butanol derivative under specific conditions. One common method involves the use of (S)-(+)-2-Amino-1-butanol as a starting material, which is then reacted with a purine derivative to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7H-purin-6-ylamino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group in the purine ring can participate in substitution reactions, leading to the formation of various substituted purine derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
2-(7H-purin-6-ylamino)butan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7H-purin-6-ylamino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(7H-purin-6-ylamino)butan-1-ol can be compared with other similar compounds, such as:
2-Methyl-4-(1H-purin-6-ylamino)-1-butanol: This compound has a similar structure but with a methyl group at the 2-position.
2-Phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol: This compound features a phenyl group instead of a butanol side chain.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with molecular targets and unique chemical reactivity.
Properties
Molecular Formula |
C9H13N5O |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(7H-purin-6-ylamino)butan-1-ol |
InChI |
InChI=1S/C9H13N5O/c1-2-6(3-15)14-9-7-8(11-4-10-7)12-5-13-9/h4-6,15H,2-3H2,1H3,(H2,10,11,12,13,14) |
InChI Key |
UTQXEQJBSOKWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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